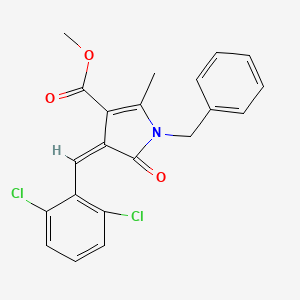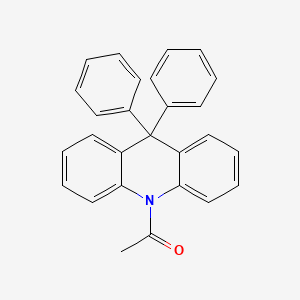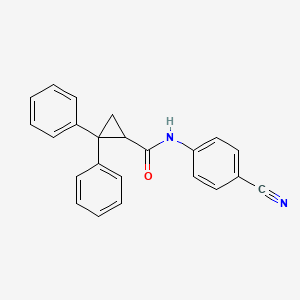![molecular formula C22H20Cl2N2O3 B4883624 5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B4883624.png)
5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide, also known as DCP-LA, is a synthetic compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects on the human body, making it an important subject of study in the field of pharmacology.
Wirkmechanismus
The exact mechanism of action of 5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide is not fully understood, but it is believed to act on various receptors and enzymes in the body. It has been found to modulate the activity of NMDA receptors, which are involved in learning and memory. This compound has also been found to inhibit the activity of COX-2, an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. This compound has also been found to increase the levels of acetylcholine, a neurotransmitter that is important for cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide in lab experiments is its neuroprotective properties. It has been shown to protect neurons from damage caused by oxidative stress and other harmful stimuli. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of this compound for this purpose. Another area of interest is the development of new derivatives of this compound that may have improved solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide is synthesized through a multi-step process that involves the reaction of 3,4-dichlorophenylamine with pentanoyl chloride to form N-(3,4-dichlorophenyl)pentanamide. This compound is then reacted with 3-aminophenylboronic acid to form N-[3-(pentanoylamino)phenyl]pentanamide. Finally, the compound is treated with furan-2-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer's disease. This compound has also been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory conditions such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3/c1-2-3-7-21(27)25-15-5-4-6-16(13-15)26-22(28)20-11-10-19(29-20)14-8-9-17(23)18(24)12-14/h4-6,8-13H,2-3,7H2,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYQSCFQVWYSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4883559.png)
![4-chloro-3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4883566.png)
![N-[4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acetamide](/img/structure/B4883572.png)
![2-(2-furyl)-5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4883580.png)


![N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4883611.png)
![3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4883629.png)
![N-2-propyn-1-yl-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B4883631.png)
![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4883638.png)

![4-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B4883664.png)
![N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4883679.png)